REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]=[C:9]2[O:12][Si](C)(C)C)=[CH:4][CH:3]=1.Cl[C:18]([CH3:21])([CH3:20])[CH3:19]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:9]2=[O:12])=[CH:4][CH:3]=1
|
Name
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(7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane
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Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCC=C(C2=C1)O[Si](C)(C)C
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Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Soon after addition
|
Type
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STIRRING
|
Details
|
The reaction was stirred at RT over the weekend
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Type
|
ADDITION
|
Details
|
then poured onto ice
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc and H2O and aqueous layer
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a plug of celite to a remove chunky white precipitate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with an EtOAc/hexane gradient (0 to 5% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CCC(C(C2=C1)=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |